molecular formula C18H22N2OS2 B10950280 4,5,6,7-Tetrahydro-1-benzothiophen-2-yl[4-(thiophen-2-ylmethyl)piperazin-1-yl]methanone

4,5,6,7-Tetrahydro-1-benzothiophen-2-yl[4-(thiophen-2-ylmethyl)piperazin-1-yl]methanone

Cat. No.: B10950280
M. Wt: 346.5 g/mol
InChI Key: CDMPSJVTLOEOJE-UHFFFAOYSA-N
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Description

4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL[4-(2-THIENYLMETHYL)PIPERAZINO]METHANONE is a complex organic compound that belongs to the class of benzothiophenes Benzothiophenes are heterocyclic compounds containing a benzene ring fused to a thiophene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL[4-(2-THIENYLMETHYL)PIPERAZINO]METHANONE typically involves multi-step organic reactions. One common method involves the reaction of 4,5,6,7-tetrahydro-1-benzothiophene-2-carboxylic acid with thienylmethyl piperazine under specific conditions to form the desired product . The reaction conditions often include the use of solvents like anhydrous benzene and catalysts to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistency and efficiency .

Chemical Reactions Analysis

Types of Reactions

4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL[4-(2-THIENYLMETHYL)PIPERAZINO]METHANONE can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the piperazine ring .

Scientific Research Applications

4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL[4-(2-THIENYLMETHYL)PIPERAZINO]METHANONE has several scientific research applications:

Mechanism of Action

The mechanism of action of 4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL[4-(2-THIENYLMETHYL)PIPERAZINO]METHANONE involves its interaction with specific molecular targets. It can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL[4-(2-THIENYLMETHYL)PIPERAZINO]METHANONE is unique due to its specific combination of benzothiophene and piperazine rings, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C18H22N2OS2

Molecular Weight

346.5 g/mol

IUPAC Name

4,5,6,7-tetrahydro-1-benzothiophen-2-yl-[4-(thiophen-2-ylmethyl)piperazin-1-yl]methanone

InChI

InChI=1S/C18H22N2OS2/c21-18(17-12-14-4-1-2-6-16(14)23-17)20-9-7-19(8-10-20)13-15-5-3-11-22-15/h3,5,11-12H,1-2,4,6-10,13H2

InChI Key

CDMPSJVTLOEOJE-UHFFFAOYSA-N

Canonical SMILES

C1CCC2=C(C1)C=C(S2)C(=O)N3CCN(CC3)CC4=CC=CS4

Origin of Product

United States

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